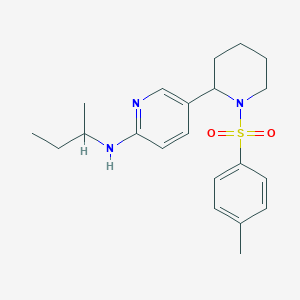

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

Introduction of the Tosyl Group: Tosylation can be achieved by reacting the piperidine derivative with tosyl chloride in the presence of a base such as pyridine.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through nucleophilic substitution or coupling reactions.

Sec-Butyl Group Addition: The sec-butyl group can be added via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to interact with biological systems, making it a candidate for drug development.

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting potential use as an anticancer agent.

- Neuropharmacological Effects : It may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Antitumor Activity

A study conducted on the antiproliferative effects of this compound revealed significant cytotoxicity against several cancer cell lines. The results indicated that the compound disrupts cell cycle progression, which is critical for developing new cancer therapies.

Neuropharmacological Research

In a neuropharmacological study, the compound was tested for its effects on neurotransmitter release. Results suggested that it could enhance dopamine levels in neuronal cultures, indicating potential therapeutic applications in conditions like Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the tosyl group and the sec-butyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(sec-Butyl)-5-(1-tosylpiperidin-2-yl)pyridin-2-amine is a synthetic compound that belongs to the class of pyridine derivatives, which have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N3O2S |

| Molecular Weight | 375.54 g/mol |

| CAS Number | 1352514-84-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Receptor Binding : It may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter pathways.

- Enzyme Inhibition : The tosyl group may facilitate interactions with enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Pathway Modulation : By affecting signaling pathways, the compound can modulate cellular responses, which might be beneficial in therapeutic contexts.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound demonstrate a range of biological activities, including:

- Antidepressant Effects : Studies have shown that related piperidine derivatives can exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

- Analgesic Properties : Some derivatives have been investigated for their analgesic effects, suggesting potential use in pain management therapies.

Case Studies

- Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored the antidepressant properties of similar piperidine compounds. The results indicated significant reductions in depressive-like behaviors in rodent models after administration of these compounds, highlighting their potential as novel antidepressants .

- Pain Management : Research focusing on the analgesic properties of piperidine derivatives demonstrated that certain modifications to the structure could enhance efficacy. This suggests that this compound may also possess similar properties worthy of further investigation .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(sec-butyl)-5-(1-methylpiperidin-2-yl)pyridin-2-amine | Moderate antidepressant effects |

| N-(sec-butyl)-5-(1-propylpiperidin-2-yl)pyridin-2-amine | Analgesic properties |

This comparison illustrates how slight variations in chemical structure can lead to differences in biological activity, emphasizing the importance of further research into this compound.

Properties

Molecular Formula |

C21H29N3O2S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-butan-2-yl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C21H29N3O2S/c1-4-17(3)23-21-13-10-18(15-22-21)20-7-5-6-14-24(20)27(25,26)19-11-8-16(2)9-12-19/h8-13,15,17,20H,4-7,14H2,1-3H3,(H,22,23) |

InChI Key |

NQDYRELIMKYKSL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC=C(C=C1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.